4-[(4-methylphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O2S/c1-18(2)30-26(35)23-13-14-24-25(15-23)34-28(33(27(24)36)16-21-9-5-19(3)6-10-21)31-32-29(34)37-17-22-11-7-20(4)8-12-22/h5-12,18,23-25,28,31H,13-17H2,1-4H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZOMFEZCVRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3NN=C(N3C4CC(CCC4C2=O)C(=O)NC(C)C)SCC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-methylphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide , also referred to as L942-0132 , belongs to a class of triazoloquinazoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
- Molecular Formula : C24H27N5O2S
- IUPAC Name : 3-(1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide
- SMILES : CC(C)CNC(CCN(c(n1-c2c3cccc2)nnc1SCc1ccc(C)cc1)C3=O)=O
Anticancer Properties
Research indicates that compounds similar to L942-0132 exhibit significant anticancer activity. A study published in Molecules highlighted the ability of triazoloquinazoline derivatives to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
In addition to its anticancer properties, L942-0132 has shown promise as an anti-inflammatory agent. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. This action is crucial for diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory activity is believed to stem from the inhibition of NF-kB signaling pathways .
The biological activity of L942-0132 can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It is hypothesized that L942-0132 interacts with various receptors that mediate cellular responses to growth factors and cytokines.
- Signal Transduction Interference : The compound may disrupt key signal transduction pathways that are overactive in cancerous cells or during inflammatory responses.
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of L942-0132 on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound. The study concluded that L942-0132 effectively induces apoptosis in breast cancer cells through mitochondrial pathways .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15 | 70 |
| MDA-MB-231 | 10 | 65 |
Case Study 2: Anti-inflammatory Activity in Animal Models
In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of L942-0132 resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. The findings suggest that this compound could serve as a therapeutic agent for managing inflammation-related diseases .
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| L942-0132 | 50 | 80 |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits promising pharmacological properties:
Anticancer Activity
Studies have shown that derivatives of triazoloquinazoline compounds possess significant anticancer properties. Specifically:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Broad-Spectrum Activity : It shows activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A series of tests revealed that modifications to the sulfanyl group enhanced antimicrobial potency against resistant strains of bacteria .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- Target Enzymes : It has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.
- Implications : Inhibition of DHFR is a well-known strategy in cancer therapy and treatment of bacterial infections .
Therapeutic Potential
Given its diverse biological activities, this compound could serve as a scaffold for developing new therapeutics:
- Cancer Therapy : Its ability to target multiple pathways involved in tumor growth makes it a candidate for further development in oncology.
- Antimicrobial Drug Development : The antimicrobial properties suggest potential applications in treating infections caused by resistant bacteria.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Structure and Substituent Variations
Key Observations:
- Core Flexibility : The triazoloquinazoline core’s substitution pattern (e.g., [4,3-a] vs. [4,3-c]) impacts biological targeting. For example, [4,3-a] derivatives exhibit H1-antihistaminic activity, while [4,3-c] analogues may prioritize antimicrobial effects .
- The sulfanyl (-S-) linker may confer redox-modulatory properties, contrasting with sulfonyl (-SO2-) groups in oxadiazole derivatives, which often enhance metabolic stability .
Pharmacological and Physicochemical Comparisons
Bioactivity Profiles
- H1-Antihistaminic Activity : The target compound shares structural homology with Alagarsamy et al.’s H1-antihistamines, where 4-phenyltriazoloquinazolines showed IC50 values of 0.8–1.2 µM in guinea pig ileum assays. The substitution of phenyl with 4-methylbenzyl may alter receptor binding kinetics due to steric and electronic effects .
- Antimicrobial Potential: Analogues like 6-cinnamoyl-3-methyltriazoloquinazoline (MIC: 8–16 µg/mL against S. aureus) suggest that the target compound’s methylbenzyl groups could enhance Gram-positive activity, though this requires empirical validation .
Physicochemical Properties
- Electronic Effects : The electron-donating methyl groups on the benzyl substituents may stabilize the triazoloquinazoline core, contrasting with electron-withdrawing bromo or sulfonyl groups in oxadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
